REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[cH:9][c:10]([O:25][CH3:26])[c:11]([O:23][CH3:24])[c:12]([O:14][CH2:15][CH2:16][N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[cH:13]1)([CH3:5])([CH3:6])[CH3:27].[Cl:28][CH2:29][Cl:30].[F:31][C:32]([F:33])([F:34])[C:35]([OH:36])=[O:37]>>[NH2:7][c:8]1[cH:9][c:10]([O:25][CH3:26])[c:11]([O:23][CH3:24])[c:12]([O:14][CH2:15][CH2:16][N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[cH:13]1
|
Name
|
COc1cc(NC(=O)OC(C)(C)C)cc(OCCN2CCOCC2)c1OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(NC(=O)OC(C)(C)C)cc(OCCN2CCOCC2)c1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)cc(OCCN2CCOCC2)c1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |